molecular formula C10H9N5O B6580015 N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide CAS No. 1156157-04-8

N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide

Cat. No.: B6580015
CAS No.: 1156157-04-8
M. Wt: 215.21 g/mol
InChI Key: WKQZQQFBVXBVRY-UHFFFAOYSA-N
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Description

N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide typically involves the formation of the tetrazole ring followed by its attachment to the phenylprop-2-enamide moiety. One common method for synthesizing tetrazoles is the reaction of organic nitriles with sodium azide in the presence of a catalyst such as zinc salts . This reaction can be carried out under mild conditions and often yields high purity products.

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method allows for efficient conversion of nitriles to tetrazoles using sodium azide and triethylammonium chloride in a microwave reactor .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: Tetrazoles can be oxidized to form tetrazole N-oxides.

    Reduction: Reduction of tetrazoles can yield amines.

    Substitution: Tetrazoles can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can yield tetrazole N-oxides, while reduction can produce amines .

Scientific Research Applications

N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide is unique due to its specific structure, which combines the tetrazole ring with a phenylprop-2-enamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

N-[4-(tetrazol-1-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O/c1-2-10(16)12-8-3-5-9(6-4-8)15-7-11-13-14-15/h2-7H,1H2,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQZQQFBVXBVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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